molecular formula C5H8N4 B15245004 3-Imino-4-methyl-3,4-dihydropyrazin-2-amine

3-Imino-4-methyl-3,4-dihydropyrazin-2-amine

Katalognummer: B15245004
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: SJEKGQLHRULXQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Imino-4-methyl-3,4-dihydropyrazin-2-amine is a heterocyclic compound that belongs to the pyrazine family This compound is characterized by its unique structure, which includes an imino group and a methyl group attached to the pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-4-methyl-3,4-dihydropyrazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanenitrile with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Imino-4-methyl-3,4-dihydropyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-methyl-3,4-dihydropyrazin-2-amine.

    Reduction: Formation of 3-amino-4-methyl-3,4-dihydropyrazin-2-amine.

    Substitution: Formation of various substituted pyrazine derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-Imino-4-methyl-3,4-dihydropyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Imino-4-methyl-3,4-dihydropyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-4-methylpyrazine: Similar structure but lacks the imino group.

    4-Methyl-3,4-dihydropyrazin-2-amine: Similar structure but lacks the imino group.

    3-Imino-4-ethyl-3,4-dihydropyrazin-2-amine: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

3-Imino-4-methyl-3,4-dihydropyrazin-2-amine is unique due to the presence of both an imino group and a methyl group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C5H8N4

Molekulargewicht

124.14 g/mol

IUPAC-Name

3-imino-4-methylpyrazin-2-amine

InChI

InChI=1S/C5H8N4/c1-9-3-2-8-4(6)5(9)7/h2-3,7H,1H3,(H2,6,8)

InChI-Schlüssel

SJEKGQLHRULXQI-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN=C(C1=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.